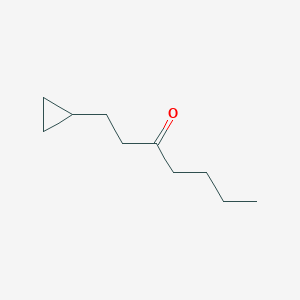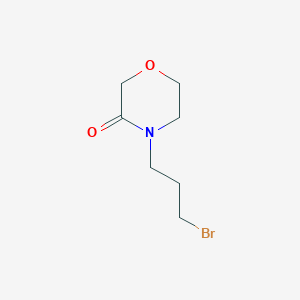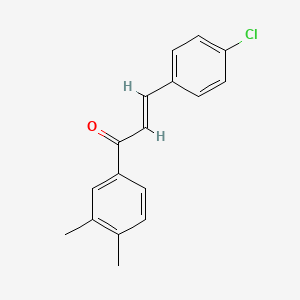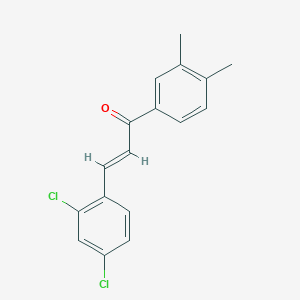
(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, otherwise known as 4-fluoro-4-phenyl-2-propen-1-one, is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 254.25 g/mol, and a boiling point of 192°C. This compound has been studied for its potential use in a variety of areas, including drug synthesis, materials science, and biochemistry.
Applications De Recherche Scientifique
4-fluoro-4-phenyl-2-propen-1-one has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been studied for its potential role in the synthesis of peptides and proteins, as well as its potential use in the synthesis of organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-fluoro-4-phenyl-2-propen-1-one is not well understood. However, it is believed that the compound can act as an electron-donating group, allowing it to participate in a variety of reactions. In addition, it is believed that the compound can act as a Lewis acid, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-4-phenyl-2-propen-1-one are not well understood. However, it is believed that the compound can act as an inhibitor of enzymes, such as cytochrome P450s and proteases. In addition, it is believed that the compound can affect the expression of certain genes, as well as the activity of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-fluoro-4-phenyl-2-propen-1-one in laboratory experiments has a number of advantages and limitations. The compound has a low boiling point, making it easy to handle and store. In addition, the compound is relatively non-toxic, making it safe for use in laboratory experiments. However, the compound is highly reactive, making it difficult to control the reaction conditions.
Orientations Futures
The potential applications of 4-fluoro-4-phenyl-2-propen-1-one are numerous. It has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and materials. In addition, it has been studied for its potential role in the synthesis of peptides and proteins, as well as its potential use in the synthesis of organic semiconductors. Furthermore, the compound has been studied for its potential use in the development of new drugs and therapies. Finally, the compound has been studied for its potential use in the development of new catalysts and reagents.
Méthodes De Synthèse
The synthesis of 4-fluoro-4-phenyl-2-propen-1-one can be achieved through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of a halogenated aromatic compound with a Grignard reagent, resulting in the formation of the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, resulting in the formation of an alkene. Finally, the Ullmann reaction involves the reaction of an aryl halide with an amine, resulting in the formation of a carbon-nitrogen bond.
Propriétés
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINVLKSUEMAJBM-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)



![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)





